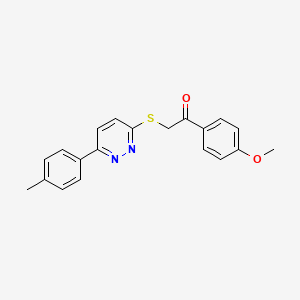

1-BOC-4-(Methoxycarbonyl)indole-6-boronic acid, pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-BOC-4-(Methoxycarbonyl)indole-6-boronic acid, pinacol ester” is a chemical compound. It is a type of boronic ester, which are highly valuable building blocks in organic synthesis .

Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent . Boronic esters like “this compound” can be used in this process.

Applications De Recherche Scientifique

Organic Synthesis Applications

Aryl pinacolboronic esters, robust and easily handled derivatives, are utilized in intramolecular hydroarylation of unactivated ketones in the presence of rhodium complexes. This method complements traditional nucleophilic additions to unactivated ketones, showcasing the versatility of boronic esters in synthesizing complex molecules with high enantioselectivity (Gallego & Sarpong, 2012). Similarly, vinyl iodides can be synthesized from vinylboronate pinacol esters, providing access to Z- or E-iodides from polyenylboronic acids, illustrating another valuable application in constructing iodine-containing organic compounds (Stewart & Whiting, 1995).

Analytical Methodologies for Boronic Esters

The analysis of highly reactive pinacolboronate esters presents unique challenges due to their propensity for hydrolysis. Innovative strategies have been developed to stabilize these compounds for chromatographic analysis, demonstrating the importance of boronic esters in the quality assessment of synthesis intermediates (Zhong et al., 2012).

Materials Science and Polymer Chemistry

In materials science, pinacolboronate esters are employed in the synthesis of hyperbranched polythiophenes with a controlled degree of branching, offering a pathway to novel polymeric materials with unique electrical properties (Segawa, Higashihara, & Ueda, 2013). Furthermore, methacrylamido phenylboronic acids have been synthesized from pinacolato methacrylamido phenylene boron esters, showcasing the synthesis of functional polymers for potential biomedical applications (D'Hooge et al., 2008).

Orientations Futures

The future directions for “1-BOC-4-(Methoxycarbonyl)indole-6-boronic acid, pinacol ester” and similar compounds could involve further development of protocols for their use in organic synthesis, such as the Suzuki–Miyaura (SM) coupling reaction . Additionally, the development of methods for the protodeboronation of alkyl boronic esters could also be a valuable area of future research .

Propriétés

IUPAC Name |

1-O-tert-butyl 4-O-methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28BNO6/c1-19(2,3)27-18(25)23-10-9-14-15(17(24)26-8)11-13(12-16(14)23)22-28-20(4,5)21(6,7)29-22/h9-12H,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPXJELLVSDYDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C=CN(C3=C2)C(=O)OC(C)(C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28BNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[c][1,2,5]thiadiazole-5-carboxylate](/img/structure/B2643047.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2643050.png)

![[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]-cyclopropylmethanol;hydrochloride](/img/structure/B2643057.png)

![1-(2-ethoxyethyl)-3,9-dimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2643061.png)